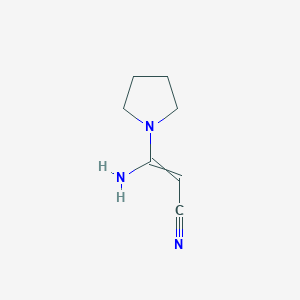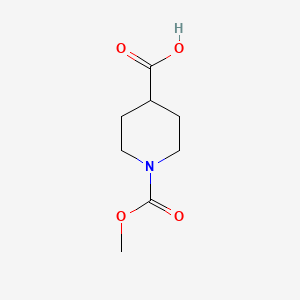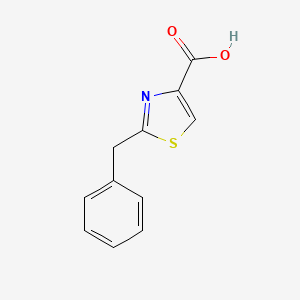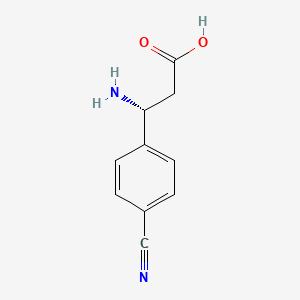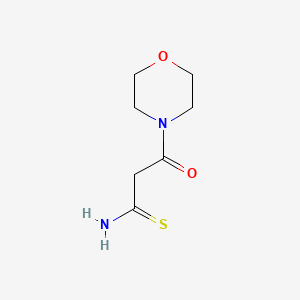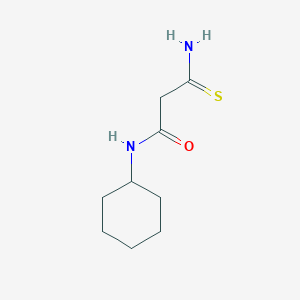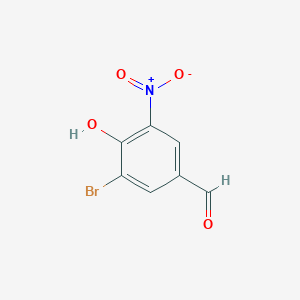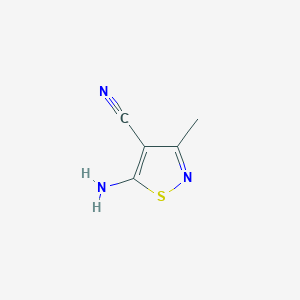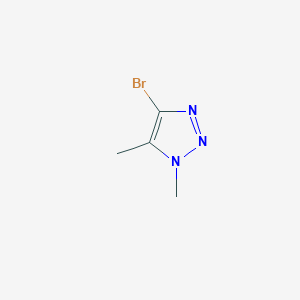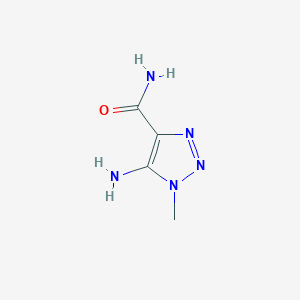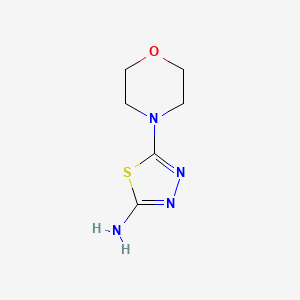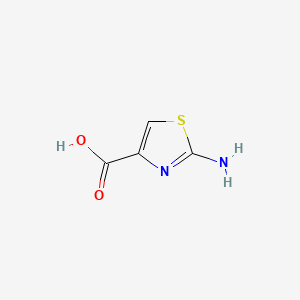![molecular formula C15H13N3S B1270495 3-Mercapto-4-fenil-5-p-tolil-4H-[1,2,4]triazol CAS No. 93378-56-4](/img/structure/B1270495.png)
3-Mercapto-4-fenil-5-p-tolil-4H-[1,2,4]triazol
Descripción general
Descripción
4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound with the molecular formula C15H13N3S and a molecular weight of 267.35 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is explored for its use in corrosion inhibitors and as a stabilizer in polymer formulations.
Análisis Bioquímico
Biochemical Properties
4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in drug metabolism. The compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol has been shown to interact with metalloproteins, affecting their function .
Cellular Effects
4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels .
Molecular Mechanism
The molecular mechanism of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol involves several key interactions. The compound binds to the active sites of enzymes, particularly those with metal cofactors, through its thiol group. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities. At high doses, it can cause toxicity, including liver and kidney damage. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological activity .
Metabolic Pathways
4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting overall metabolic flux. The compound’s metabolism can also influence the levels of key metabolites, such as glutathione, which plays a role in cellular redox balance .
Transport and Distribution
Within cells and tissues, 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol is critical for its activity. The compound is primarily localized in the cytoplasm but can also be found in the nucleus, where it interacts with DNA and transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with aromatic aldehydes . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the presence of catalysts such as sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The thiol group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various alkylated or acylated triazole derivatives.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins and altering their function.
Reactive Oxygen Species (ROS) Scavenging: The thiol group in the compound can scavenge reactive oxygen species, providing antioxidant effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol
- 4-Benzyl-5-(o-tolylthiomethyl)-4H-[1,2,4]triazole-3-thiol
- 4-Methyl-5-(o-tolyloxymethyl)-4H-[1,2,4]triazole-3-thiol
Uniqueness
4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry for designing selective enzyme inhibitors and in materials science for developing advanced functional materials .
Propiedades
IUPAC Name |
3-(4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-7-9-12(10-8-11)14-16-17-15(19)18(14)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALVKWMNBBEACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355484 | |
| Record name | 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93378-56-4 | |
| Record name | 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


